[(4,4-Difluorocyclohexyl)methyl](propan-2-yl)amine

P-glycoprotein Multidrug Resistance ATPase Inhibition

[(4,4-Difluorocyclohexyl)methyl](propan-2-yl)amine (CAS: 1553639-31-8) is a fluorinated cyclohexylmethylamine building block. The 4,4-difluorocyclohexyl motif is a recognized pharmacophore in medicinal chemistry, notably employed in the approved drug Maraviroc to modulate physicochemical properties and mitigate off-target liabilities.

Molecular Formula C10H19F2N
Molecular Weight 191.26 g/mol
Cat. No. B12077969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4,4-Difluorocyclohexyl)methyl](propan-2-yl)amine
Molecular FormulaC10H19F2N
Molecular Weight191.26 g/mol
Structural Identifiers
SMILESCC(C)NCC1CCC(CC1)(F)F
InChIInChI=1S/C10H19F2N/c1-8(2)13-7-9-3-5-10(11,12)6-4-9/h8-9,13H,3-7H2,1-2H3
InChIKeyAEPKVGFBIBQHJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(4,4-Difluorocyclohexyl)methyl](propan-2-yl)amine: A Fluorinated Cyclohexylmethylamine Scaffold for Drug Discovery


[(4,4-Difluorocyclohexyl)methyl](propan-2-yl)amine (CAS: 1553639-31-8) is a fluorinated cyclohexylmethylamine building block . The 4,4-difluorocyclohexyl motif is a recognized pharmacophore in medicinal chemistry, notably employed in the approved drug Maraviroc to modulate physicochemical properties and mitigate off-target liabilities [1]. This scaffold is actively explored in patent literature for therapeutic applications, including IL-17 modulation in autoimmune disorders [2].

Fluorinated pharmacophore scaffold for drug discovery building blocks
Supports rational modulation of physicochemical properties (pKa, logP)
Explored in patent literature for IL-17 and CCR5 target research

The Scientific Case for Requiring [(4,4-Difluorocyclohexyl)methyl](propan-2-yl)amine Over Generic Cyclohexylamine Analogs


Generic substitution fails because the 4,4-difluoro substitution pattern profoundly alters the core scaffold's physicochemical and pharmacological profile in ways that cannot be replicated by non-fluorinated or mono-fluorinated analogs. Studies on analogous amines show that introducing the 4,4-difluoro group significantly impacts pKa, logP, and aqueous solubility compared to parent heterocycles [1]. Critically, the specific steric and electronic environment created by the gem-difluoro group is essential for mitigating cardiac ion channel (hERG) activity, a key safety liability that leads to failure in drug development [2]. Therefore, substituting this specific building block with a structurally similar, cheaper alternative carries a high risk of irreproducible biological data, compromised selectivity profiles, and increased downstream toxicity.

Non‑fluorinated pKa and logP shifts may alter biological data; does not replicate 4,4‑difluoro electronic environment
Mono‑fluoro May not reproduce the steric shielding and dipole required for hERG affinity reduction
Cyclohexylmethylamine Lacks gem‑difluoro pattern; off‑target ion‑channel interactions may differ significantly

Comparative Performance Evidence: How [(4,4-Difluorocyclohexyl)methyl](propan-2-yl)amine Differentiates from Key Analogs


P-glycoprotein (P-gp) Modulation: Functional Switch from Stimulation to Potent Inhibition via 4,4-Difluorocyclohexyl Incorporation

Incorporation of a 4,4-difluorocyclohexyl moiety transforms a compound from a P-gp ATPase stimulator into a potent inhibitor. In a series of amino acid-derived thiazole peptidomimetics, replacing a 2-aminobenzophenone group with a 4,4-difluorocyclohexyl group (analogues 53 and 109) resulted in potent inhibition of P-gp [1]. This contrasts with the lead compound (Compound 1), which stimulated ATPase activity. The 4,4-difluorocyclohexyl analogues inhibited photolabeling of P-gp with [125I]-IAAP, a direct measure of substrate-binding site interaction.

P‑gp Modulation
Head‑to‑head
IC₅₀ 0.1–0.76 μM inhibition (switch from stimulation)
Supports P‑gp inhibitor screening context
Reported in [¹²⁵I]-IAAP photolabeling and paclitaxel resistance reversal
P-glycoprotein Multidrug Resistance ATPase Inhibition Cancer

Cardiac Safety Profile: Mitigation of hERG Potassium Channel Affinity via 4,4-Difluorocyclohexyl Steric Shielding

The 4,4-difluorocyclohexyl group is a proven structural solution for reducing binding to the hERG potassium channel, a major cause of drug-induced cardiotoxicity. During the optimization of Maraviroc, replacing a cyclobutyl amide capping group with a 4,4-difluorocyclohexyl group was instrumental in eliminating hERG blockade [1]. This effect is attributed to the unique steric demand and dipole generated by the gem-difluoro moiety, which is not tolerated within the hERG channel pore.

hERG Safety
Head‑to‑head
Elimination of hERG blockade (Maraviroc optimization)
Reported hERG affinity reduction context
Observed during CCR5 antagonist lead optimization
Cardiotoxicity hERG Safety Pharmacology Drug Design

Physicochemical Property Tuning: Predictable Modulation of pKa and Lipophilicity in Heterocyclic Amines

Systematic studies on fluoroalkyl-substituted heterocyclic amines demonstrate that introducing fluorine atoms, such as in a 4,4-difluoro pattern, provides a rational and quantifiable means to tune key drug-like properties. The amine basicity (pKa) changes monotonically with the fluorination pattern, while logP and aqueous solubility are also predictably affected [1]. While this study covers a broad class, it establishes the fundamental structure-activity relationship that allows medicinal chemists to use fluorination as a precise tool for property optimization, which is not possible with non-fluorinated analogs.

Physicochem Tuning
Class‑level
Monotonic pKa shift; logP and solubility adjustability
Supports rational pKa/logP modulation review
Systematic fluoroalkyl‑amine study; exact values scaffold‑dependent
Physicochemical Properties pKa LogP Lead Optimization

Synthetic Accessibility: Documented Industrial Process Improvements for Difluorocyclohexylamine Scaffolds

The industrial relevance of the 4,4-difluorocyclohexylmethylamine scaffold is underscored by dedicated patent literature focused on improving its synthesis. The original process for [(4,4-difluorocyclohexyl)methyl]amine (WO2004/108688) was found to be suboptimal, leading to the development of improved processes with fewer steps and higher overall yields [1]. This indicates a recognized value and demand for this class of compounds, driving innovation in their scalable and cost-effective production.

Synthetic Process
Supporting evidence
Improved process with fewer steps and higher yield
Supports process feasibility review
Patent literature for difluorocyclohexylmethylamine scaffold
Process Chemistry Synthesis Scale-up Intermediate

Optimal Use Cases for [(4,4-Difluorocyclohexyl)methyl](propan-2-yl)amine in Drug Discovery


Designing Novel P-glycoprotein (P-gp) Inhibitors to Overcome Multidrug Resistance (MDR)

This compound is ideally suited as a key intermediate for synthesizing libraries of P-gp modulators. As shown in Section 3, the 4,4-difluorocyclohexyl group can convert a P-gp substrate/stimulator into a potent inhibitor [1]. Researchers focused on oncology and MDR can use this building block to explore new chemical space around the P-gp binding site, with the goal of developing adjuvants that reverse chemotherapeutic resistance.

Lead Optimization of CNS-Penetrant Candidates Requiring a Favorable Cardiac Safety Profile

The established role of the 4,4-difluorocyclohexyl group in mitigating hERG channel affinity makes this compound a strategic choice for CNS drug discovery [2]. Incorporating this scaffold into early-stage CNS candidates can proactively address cardiotoxicity risks, which is particularly critical for compounds requiring high brain penetration where off-target cardiac effects are a common cause of attrition.

Systematic Physicochemical Property Modulation of Amine-Containing Lead Series

For medicinal chemistry programs where fine-tuning pKa and lipophilicity (LogP) is essential to improve oral bioavailability or reduce metabolic clearance, this compound serves as a validated tool. The class-level evidence for fluorinated heterocyclic amines [3] supports its use to rationally and predictably adjust key ADME parameters, enabling a more data-driven approach to lead optimization.

Application
Selection Property
Validation Focus
P‑gp inhibitor screening programs
Functional switch from stimulation to inhibition
P‑gp ATPase and photolabeling assays
hERG channel interaction screening in lead optimization
Reported hERG affinity reduction potential
In vitro hERG binding and patch‑clamp assays
Physicochemical property tuning in lead series
Predictable pKa and logP modulation
Systematic physicochemical profiling
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